Ethyl 4-chloro-3-hydroxybenzoate
Overview
Description
Ethyl 4-Chloro-3-hydroxybenzoate is a chemical compound with the CAS Number: 335013-90-6 . It has a molecular weight of 200.62 . The IUPAC name for this compound is ethyl 4-chloro-3-hydroxybenzoate .
Synthesis Analysis
The synthesis of Ethyl 4-chloro-3-hydroxybenzoate can be achieved in two steps starting from esterification of 4-aminobenzoic acid followed by amidation with 3-chlorobenzoyl chloride in dry tetrahydrofuran . Another method involves the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester (COBE) to (S)-CHBE by biocatalysis .Molecular Structure Analysis
The molecular structure of Ethyl 4-chloro-3-hydroxybenzoate is represented by the formula: HOC6H3ClCO2CH2CH3 . The InChI code for this compound is 1S/C9H9ClO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3 .Chemical Reactions Analysis
The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester (COBE) to (S)-CHBE by biocatalysis has several positive attributes, including low cost, mild reaction conditions, high yield, and a high level of enantioselectivity .Physical And Chemical Properties Analysis
Ethyl 4-chloro-3-hydroxybenzoate is a solid with a melting point of 98-102 °C (lit.) . The SMILES string for this compound is CCOC(=O)c1ccc(O)c(Cl)c1 .Scientific Research Applications
Pharmacology
Chiral Building Block for Pharmaceuticals: Ethyl 4-chloro-3-hydroxybenzoate is utilized as a chiral building block in the synthesis of pharmaceuticals. The optically active form, ®-ethyl 4-chloro-3-hydroxybutyrate, is particularly valuable for creating drugs with specific desired effects due to its stereochemistry .
Chemistry
Synthesis of Chiral Derivatives: In chemistry, this compound is used in the synthesis of chiral derivatives via reactions such as the Mitsunobu reaction. These derivatives are important for creating substances with specific optical activities .
Antimicrobial Applications
Antifungal and Antibacterial Properties: Derivatives of chlorobenzoic acid, which include Ethyl 4-chloro-3-hydroxybenzoate, have been reported to exhibit antifungal and antibacterial properties. This makes them potential candidates for use in antimicrobial research.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Ethyl 4-chloro-3-hydroxybenzoate are currently unknown . More research is needed to understand the downstream effects of this compound on cellular processes.
Pharmacokinetics
. The impact of these properties on the bioavailability of the compound is currently unknown.
Action Environment
. Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of Ethyl 4-chloro-3-hydroxybenzoate.
Safety and Hazards
properties
IUPAC Name |
ethyl 4-chloro-3-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFISJNBRAOSYPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-3-hydroxybenzoate |
Synthesis routes and methods
Procedure details
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